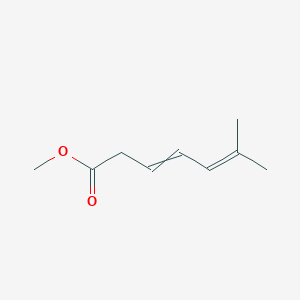

Methyl 6-methylhepta-3,5-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

58679-25-7 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 6-methylhepta-3,5-dienoate |

InChI |

InChI=1S/C9H14O2/c1-8(2)6-4-5-7-9(10)11-3/h4-6H,7H2,1-3H3 |

InChI Key |

WGXNFBXADCTXPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CCC(=O)OC)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Transformations

Stereoselective Synthesis of Methyl 6-Methylhepta-3,5-dienoate Isomers

The geometric configuration of the double bonds in this compound is crucial, and its synthesis relies on methods that can selectively produce specific E and Z isomers.

Palladium-Catalyzed Cross-Coupling Strategies for Stereocontrol

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C(sp²)–C(sp²) bonds, forming the backbone of many diene syntheses. These methods offer high stereoselectivity, as the geometry of the starting alkenyl partners is generally retained in the final product. acs.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For diene synthesis, a stereodefined alkenylzinc reagent can be coupled with a stereodefined alkenyl halide. The requisite alkenylzinc species are often prepared via highly selective hydrometalation or carbometalation of alkynes. acs.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. The stability and tolerance of organoboron reagents to many functional groups make this method widely applicable. acs.org The stereoselective synthesis of conjugated dienes can be achieved by coupling alkenylboron compounds with alkenyl halides. acs.org

Heck Alkenylation: In the Heck reaction, an alkene is coupled with an organic halide or triflate. While powerful, its application for stereoselective diene synthesis can be more limited in scope compared to Negishi and Suzuki couplings, but it provides an operationally simpler alternative when high selectivity can be achieved. acs.org

These reactions fundamentally rely on the preparation of stereodefined alkenyl precursors, which are often generated from alkynes. acs.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling for Diene Synthesis

| Coupling Reaction | Organometallic Reagent (R¹) | Organic Electrophile (R²) | Key Features |

|---|---|---|---|

| Negishi Coupling | Alkenylzinc | Alkenyl Halide | High reactivity; retention of stereochemistry. acs.org |

| Suzuki Coupling | Alkenylboronic acid/ester | Alkenyl Halide/Triflate | High functional group tolerance; stable reagents. acs.org |

| Heck Alkenylation | Alkene | Alkenyl Halide/Triflate | Operationally simple; atom-economical. acs.org |

Horner–Wadsworth–Emmons (HWE) and Still–Gennari (SG) Olefination for Dienyl Ester Formation

Olefination reactions provide a direct route to forming carbon-carbon double bonds from carbonyl compounds. The Horner–Wadsworth–Emmons (HWE) reaction and its variants are particularly useful for synthesizing α,β-unsaturated esters.

The conventional HWE reaction, using phosphonate (B1237965) carbanions like triethyl phosphonoacetate, is strongly biased towards the formation of (E)-alkenes. This selectivity makes it an excellent choice for constructing the (E)-double bond in a dienoate system by reacting with an α,β-unsaturated aldehyde.

Conversely, achieving high (Z)-selectivity requires modification of the phosphonate reagent. The Still–Gennari olefination is a key modification that employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6. numberanalytics.comnih.gov This kinetic-controlled process strongly favors the formation of (Z)-olefins from aldehydes. nih.gov The use of such reagents provides a powerful strategy for accessing the (Z)-isomers of dienyl esters like this compound. researchgate.netnih.gov

Table 2: Comparison of HWE and Still-Gennari Olefinations

| Reaction | Phosphonate Reagent | Typical Base | Primary Product |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Alkyl phosphonoacetate | NaH, NaOEt | (E)-α,β-Unsaturated Ester acs.org |

| Still-Gennari Olefination | Bis(trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | (Z)-α,β-Unsaturated Ester numberanalytics.comnih.gov |

Iron-Catalyzed Cross-Coupling Approaches

To reduce reliance on expensive precious metals like palladium, catalysts based on more abundant and less toxic metals such as iron have been developed. Iron-catalyzed cross-coupling reactions have emerged as a practical and efficient method for generating substituted 1,3-dienes. One notable approach involves the coupling of α-allenyl esters or acetates with Grignard reagents. This method proceeds under mild conditions, is scalable, and utilizes an inexpensive iron catalyst like tris(acetylacetonato)iron(III) (Fe(acac)₃). The reaction is believed to proceed through an organoiron intermediate that reacts with the α-allenyl substrate in an SN2′ fashion to deliver the conjugated diene product.

Alkyne Elementometalation-Based Routes for Conjugated Diene Construction

A highly effective and versatile strategy for constructing stereodefined dienes involves a two-step process: the elementometalation of an alkyne followed by a palladium-catalyzed cross-coupling reaction. acs.org This approach allows for the systematic and selective synthesis of virtually all types of acyclic alkenes. nih.gov

Elementometalation: This step involves the syn- or anti-addition of a metal-element bond across a carbon-carbon triple bond. Key examples include:

Hydrometalation: Addition of a metal-hydride bond (e.g., hydrozirconation with Schwartz's reagent, Cp₂ZrHCl, or hydroboration). nih.govnih.gov

Carbometalation: Addition of a carbon-metal bond. nih.govacs.org

Halometalation: Addition of a metal-halogen bond (e.g., haloboration). nih.gov

Cross-Coupling: The resulting stereodefined alkenylmetal intermediate is then used directly in a palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki) with a stereodefined alkenyl halide to produce the final conjugated diene with high fidelity. acs.orgnih.gov

This strategy provides exceptional control over the geometry of the newly formed double bonds, making it a cornerstone of modern alkene and diene synthesis. nih.gov

Exploration of Other Transition Metal-Catalyzed Syntheses

Beyond palladium and iron, other transition metals are effective catalysts for diene synthesis. Ruthenium, in particular, has shown promise in various transformations. For example, Ru(0) complexes bearing chiral diene ligands can catalyze the enantioselective cross-dimerization of borylated dienes with alkenes to produce chiral skipped dienes. researchgate.net Ruthenium catalysts are also employed in tandem cross-metathesis/olefination reactions, which can convert terminal olefins into 1,3-dienoic esters in a single operation.

Enantioselective Approaches to Chiral Derivatives of this compound

Creating chiral derivatives of this compound involves introducing a stereocenter into the molecule. This can be achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. While direct asymmetric synthesis of this specific molecule is not widely documented, general strategies for creating chiral dienes and their precursors are applicable.

A primary strategy involves the use of transition metal complexes bearing chiral diene ligands . sigmaaldrich.comacs.orgnih.gov These ligands create a chiral environment around the metal center, enabling enantioselective transformations. acs.orgnih.gov For instance, rhodium complexes with chiral diene ligands have been used for:

Asymmetric 1,4-addition: The addition of organoboron reagents to α,β-unsaturated ketones or esters can generate a chiral center. sigmaaldrich.com This could be used to create a chiral precursor which is then elaborated into the final dienoate structure.

Asymmetric 1,2-addition: The addition of organoboron reagents to imines, catalyzed by chiral diene-rhodium complexes, can produce chiral amines that are versatile synthetic intermediates. researchgate.net

Another approach is the enantioselective construction of biaryl compounds through a process of central-to-axial chirality exchange, which can be initiated from chiral 1,4-diketone precursors. nih.gov Furthermore, catalytic enantioselective methods for synthesizing α-chiral azides provide access to valuable chiral building blocks that can be further functionalized. rsc.org These established asymmetric methodologies provide a clear toolbox for the potential synthesis of chiral derivatives of conjugated dienoates.

Asymmetric Catalysis for Carbon-Carbon Bond Formation (e.g., Cu-catalyzed conjugate additions)

Asymmetric copper-catalyzed conjugate addition represents a powerful tool for the enantioselective formation of carbon-carbon bonds. nist.gov In the context of synthesizing chiral derivatives of this compound, a hypothetical approach could involve the 1,6-conjugate addition of an organometallic reagent to a suitable precursor. For instance, a copper catalyst, rendered chiral by a specialized ligand, could mediate the addition of a methyl group to an acceptor containing the extended π-system, thereby setting a stereocenter.

The success of such a reaction would be highly dependent on the choice of the copper source, the chiral ligand, and the reaction conditions. The regioselectivity of the addition (1,4- vs. 1,6-addition) would also be a critical factor to control. While direct examples for this specific dienoate are not prevalent, the extensive research on copper-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds provides a strong foundation for this approach.

Table 1: Key Considerations for Asymmetric Cu-catalyzed Conjugate Addition

| Factor | Description |

| Catalyst System | Typically a combination of a copper(I) or copper(II) salt and a chiral ligand (e.g., phosphoramidites, N-heterocyclic carbenes). |

| Organometallic Reagent | Organozinc or Grignard reagents are commonly employed as nucleophiles. |

| Substrate | A suitable Michael acceptor that can undergo conjugate addition. |

| Stereocontrol | The chiral ligand coordinates to the copper center, creating a chiral environment that directs the approach of the nucleophile to one face of the substrate. |

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

For the synthesis of an enantiomerically enriched form of this compound, one could envision attaching a chiral auxiliary to a precursor acid. This chiral ester could then undergo a diastereoselective reaction to construct the diene system. For example, a Horner-Wadsworth-Emmons reaction with a chiral phosphonate or a Wittig reaction with a chiral ylide could be employed. The steric and electronic properties of the chiral auxiliary would bias the formation of one diastereomer over the other.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Aldol (B89426) reactions, alkylations | |

| Oppolzer's Camphorsultam | Diels-Alder reactions, conjugate additions | |

| SAMP/RAMP Hydrazones | Asymmetric alkylations |

The choice of auxiliary and the specific reaction conditions would be critical for achieving high diastereoselectivity.

Diastereoselective Synthetic Pathways to Substituted Dienoate Frameworks

The synthesis of substituted analogs of this compound, where additional stereocenters are present, requires diastereoselective synthetic methods. Such methods aim to control the relative stereochemistry of multiple stereocenters within the molecule.

One plausible approach involves a diastereoselective aldol reaction between a chiral enolate and an α,β-unsaturated aldehyde, followed by olefination to complete the dienoate system. The stereochemistry of the initial aldol adduct would influence the final diastereomeric outcome. Alternatively, a diastereoselective conjugate addition to a chiral α,β,γ,δ-unsaturated ester could be employed to introduce a substituent at the δ-position with a defined stereochemical relationship to an existing stereocenter. While specific examples for this dienoate are scarce, the principles of diastereoselective synthesis are broadly applicable.

Advanced Precursor Synthesis and Functional Group Interconversions

The efficient synthesis of this compound and its derivatives relies on the availability of suitable precursors and the ability to perform selective chemical transformations on the key functional groups.

Synthesis of Key Intermediates Bearing the 6-Methylhepta-3,5-dienoate Scaffold

The most direct precursors to this compound would be 6-methylhepta-3,5-dienoic acid or 6-methylhepta-3,5-dienal. The synthesis of these intermediates can be approached through various classical and modern synthetic methods.

A common strategy for the formation of conjugated dienes is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction. For instance, the HWE reaction of a phosphonate ester, such as triethyl phosphonoacetate, with 4-methylpenta-2,4-dienal could, in principle, yield the desired dienoate skeleton. The HWE reaction is often favored due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Another potential route involves the cross-coupling of a vinyl halide with a suitable organometallic reagent, catalyzed by a transition metal like palladium.

Chemoselective Functionalization of the Conjugated Diene and Ester Moieties

The this compound molecule possesses two primary sites for chemical reaction: the conjugated diene system and the methyl ester. The selective functionalization of one group in the presence of the other, known as chemoselectivity, is a key challenge and opportunity in the further elaboration of this scaffold.

For example, the conjugated diene can undergo a variety of reactions, including Diels-Alder cycloadditions, epoxidations, and dihydroxylations. The choice of reagents and reaction conditions will determine the outcome. For instance, using a reagent like m-chloroperoxybenzoic acid (mCPBA) would likely lead to epoxidation of one of the double bonds.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride. A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), could potentially reduce the ester to the aldehyde.

Regioselective Modifications and Derivatizations

The conjugated diene system in this compound presents opportunities for regioselective reactions, where a reaction occurs at one specific position over other possible positions. For instance, in an electrophilic addition reaction, the initial attack of the electrophile will be governed by the electronic properties of the diene.

Furthermore, deprotonation at the α-position to the ester could generate an enolate, which can then be reacted with various electrophiles to introduce substituents at this position. The regioselectivity of such reactions would need to be carefully controlled to avoid competing reactions at other sites in the molecule.

Chemical Reactivity and Reaction Mechanism Elucidation

Cycloaddition Chemistry of the Dienyl System

The conjugated diene system of methyl 6-methylhepta-3,5-dienoate is a prime candidate for cycloaddition reactions, where it can react with a 2π component to form a six-membered ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org In this reaction, this compound acts as the diene component, reacting with a dienophile. The reactivity of the system is enhanced by the electron-donating methyl group on the diene, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the reaction is most efficient with electron-deficient dienophiles, which possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Regioselectivity: When reacting with unsymmetrical dienophiles, the regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com For a 1-substituted diene like this compound (considering the ester as a substituent on the diene framework), the "ortho" and "para" products are generally favored. masterorganicchemistry.comyoutube.com The precise outcome is determined by the alignment of the frontier molecular orbitals, where the largest coefficient of the diene's HOMO overlaps with the largest coefficient of the dienophile's LUMO. chemtube3d.com

Stereoselectivity: The Diels-Alder reaction is a stereospecific process where the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the reaction typically proceeds with endo selectivity, where the substituents on the dienophile are oriented towards the diene in the transition state. This preference is often attributed to secondary orbital interactions between the p-orbitals of the dienophile's substituent and the central carbons of the diene. However, the exo product can sometimes be favored, particularly under thermodynamic control, as it is often the more sterically stable isomer. wikipedia.org

| Diene | Dienophile | Major Regioisomer | Major Stereoisomer |

| This compound | Maleic Anhydride | N/A (symmetrical dienophile) | endo adduct |

| This compound | Acrylonitrile | "Ortho" and/or "Para" adduct | endo adduct |

| This compound | Methyl Acrylate | "Ortho" and/or "Para" adduct | endo adduct |

Beyond the classic [4+2] cycloaddition, the dienyl system of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones and nitrile oxides, to furnish five-membered heterocyclic rings. researchgate.netrsc.org These reactions are valuable for the synthesis of isoxazolidines and isoxazolines, respectively. mdpi.com

The regioselectivity of these cycloadditions is also dictated by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction proceeds through the interaction of the HOMO of one component with the LUMO of the other. For instance, in the reaction with a nitrile oxide, the regiochemistry depends on whether the HOMO of the diene interacts with the LUMO of the nitrile oxide (or vice versa), and the preferred pathway is the one with the smaller energy gap between the interacting orbitals. The orbital coefficients at the reacting centers then determine the orientation of the addition. mdpi.com Steric factors can also play a significant role in influencing the regiochemical outcome. rsc.org

The extended conjugation in this compound and its derivatives makes them suitable substrates for other pericyclic reactions, including electrocyclic reactions and sigmatropic rearrangements. msu.edu More complex transformations can be designed as tandem or cascade sequences, where an initial pericyclic reaction triggers subsequent transformations, leading to a rapid increase in molecular complexity from a simple starting material. numberanalytics.comnumberanalytics.com For example, an intramolecular Diels-Alder reaction of a suitably functionalized derivative of this compound could be followed by a sigmatropic rearrangement to construct intricate polycyclic systems in a single operational step. researchgate.net

Conjugate Addition Reactions

The electrophilic nature of the α,β-unsaturated ester moiety in this compound makes it susceptible to nucleophilic attack through conjugate addition.

In the presence of nucleophiles, this compound can undergo a 1,4-conjugate addition, also known as a Michael addition. libretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester system. Softer nucleophiles, such as organocuprates (Gilman reagents), are particularly effective for achieving 1,4-addition over direct 1,2-addition to the carbonyl group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of an enolate intermediate, which is then protonated to yield the 1,4-adduct. libretexts.org The regioselectivity between 1,4- and 1,6-addition can be an issue, with the outcome often depending on the nature of the nucleophile, the catalyst, and the reaction conditions.

A particularly interesting and synthetically valuable reaction of acyclic dienyl esters like this compound is the catalytic enantioselective 1,6-conjugate addition. This reaction extends the concept of conjugate addition to the δ-position of the doubly unsaturated system.

Groundbreaking work has demonstrated that an organocopper catalyst can promote the highly selective 1,6-conjugate addition of propargyl and 2-boryl-substituted allyl groups to acyclic dienoates. nih.gov These reactions are significant as they introduce readily functionalizable propargyl and allyl moieties at the C6 position with high levels of enantioselectivity. nih.gov

The use of a commercially available allenyl-boron compound or a monosubstituted allene (B1206475) allows for the generation of products in good yields, with high diastereomeric and enantiomeric ratios. nih.gov For instance, products can be obtained in up to 83% yield, with a diastereomeric ratio greater than 98:2 for allyl additions and an enantiomeric ratio of 99:1. nih.gov

Mechanistic studies, supported by density functional theory (DFT) calculations, have shed light on the origins of the high site selectivity (1,6- versus 1,4-addition) and enantioselectivity. nih.gov These studies are crucial for the rational design of new catalysts and for expanding the scope of these powerful transformations.

| Reaction Type | Nucleophile | Catalyst System | Key Features |

| 1,6-Conjugate Addition | Propargyl groups | Organocopper catalyst | High 1,6-selectivity, high enantioselectivity. nih.gov |

| 1,6-Conjugate Addition | 2-Boryl-substituted allyl groups | Organocopper catalyst | High 1,6-selectivity, high diastereoselectivity, high enantioselectivity. nih.gov |

Mechanistic Insights into Nucleophilic Additions to the Conjugated System

The conjugated system of this compound is susceptible to nucleophilic attack. In reactions involving α,β-unsaturated carbonyl compounds, a nucleophile can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or conjugate addition). wikipedia.orglibretexts.orglibretexts.org The latter is often favored due to the delocalization of the negative charge across the enolate intermediate. wikipedia.orgnumberanalytics.com

The mechanism of conjugate addition commences with the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. libretexts.orgnumberanalytics.com This leads to the formation of a resonance-stabilized enolate intermediate where the negative charge is shared between the α-carbon and the carbonyl oxygen. wikipedia.orglibretexts.org Subsequent protonation of this intermediate, typically at the α-carbon, leads to the final product. wikipedia.orgnumberanalytics.com The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. Strong nucleophiles and kinetic control often favor 1,2-addition, while weaker nucleophiles and thermodynamic control tend to result in the more stable 1,4-adduct. libretexts.org

Table 1: Key Steps in Nucleophilic Conjugate Addition

| Step | Description | Intermediate |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic β-carbon of the conjugated system. | Enolate |

| 2. Protonation | The resulting enolate is protonated, typically at the α-carbon, to yield the final product. | Saturated Carbonyl Compound |

Transition Metal-Mediated and Catalyzed Transformations

Transition metals play a pivotal role in catalyzing a variety of transformations involving the dienyl unit of compounds like this compound. These reactions are instrumental in constructing complex molecular architectures.

Cross-Coupling Reactions Involving the Dienyl Unit

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium or other transition metal catalysts. wikipedia.org For dienyl esters, these reactions can introduce a wide range of substituents onto the diene backbone. Iron-catalyzed cross-coupling reactions of α-allenyl esters with Grignard reagents have been developed as a practical method for synthesizing substituted 1,3-dienes. nih.govacs.org These reactions proceed under mild conditions and are scalable. nih.govacs.org The mechanism typically involves the oxidative addition of a substrate to a low-valent metal center, followed by transmetalation and reductive elimination. wikipedia.org

Research has also demonstrated the use of ruthenium/copper dual catalysis for the asymmetric allylic substitution of aldimine esters, providing a route to chiral Z-olefins with high enantioselectivity. acs.org

Table 2: Examples of Cross-Coupling Reactions for Diene Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Iron | α-Allenyl esters and Grignard reagents | Substituted 1,3-dienes | nih.govacs.org |

| Palladium | Aryl halides and triflates | Arylated dienes | wikipedia.org |

| Ruthenium/Copper | Aldimine esters and allylic phosphates | Chiral Z-olefins | acs.org |

Hydrovinylation and Related Dimerizations of Conjugated Dienes with Acrylates

Hydrovinylation is a formal dimerization of a diene and an alkene, leading to the formation of a new carbon-carbon bond and a "skipped" diene product. Cobalt and iron complexes have been shown to be effective catalysts for the nih.govorganic-chemistry.org-hydrovinylation of conjugated dienes with unactivated α-olefins. nih.gov These reactions can exhibit high selectivity for the 1,4-addition product. nih.gov The mechanism of cobalt-catalyzed heterodimerization of acrylates and 1,3-dienes is proposed to involve a cationic Cobalt(I) intermediate. researchgate.net

In some cases, the choice of ligand can influence the regioselectivity of the hydrovinylation reaction. nih.gov For instance, cobalt complexes with certain phosphine (B1218219) ligands can selectively produce branched or linear products. nih.gov The development of enantioselective versions of these reactions allows for the synthesis of chiral 1,4-diene esters with high enantiomeric excesses. nih.gov

Allylic Oxidations of Ester-Substituted Dienes

The allylic position of ester-substituted dienes is susceptible to oxidation, providing a pathway to introduce new functional groups. Selenium dioxide is a classic reagent for allylic oxidation. In the case of ester-functionalized 1,4-dienes, the oxidation occurs chemoselectively at the more electron-rich double bond. nih.govacs.org The steric environment around the double bond can influence whether a double bond transposition to a conjugated 1,3-diene or allylic oxidation is the faster process. nih.govacs.org This can lead to the formation of 2,4-diene-6-ols or divinyl ketones. nih.govacs.org

Palladium-catalyzed C-H oxidation offers a direct method for synthesizing complex allylic esters from carboxylic acids and terminal olefins, avoiding the need for stoichiometric coupling reagents. nih.gov N-Heterocyclic carbenes (NHCs) have also been employed to catalyze the tandem oxidation of allylic alcohols to esters using manganese(IV) oxide as the oxidant. organic-chemistry.org

Carbonylation Reactions Leading to Dienoate Esters

Carbonylation reactions introduce a carbonyl group into an organic molecule and are a valuable tool for synthesizing esters. researchgate.net Palladium-catalyzed carbonylation reactions are widely used for this purpose. researchgate.netnih.gov These reactions can be performed using carbon monoxide gas or CO-surrogates like paraformaldehyde. researchgate.net The carbonylation of various substrates, including aryl bromides, alkynes, and alkenes, can lead to the formation of ester derivatives. nih.govyoutube.com For instance, the palladium-catalyzed carbonylation of vinyl tosylates, which can be prepared from ketones, provides a route to acrylic acid derivatives. youtube.com

Isomerization and Rearrangement Processes

The double bonds within this compound can undergo isomerization under certain conditions. For example, in the presence of a catalyst, the double bonds can shift their position or change their stereochemistry (E/Z isomerization). Such processes can be influenced by heat, light, or the presence of acid or base catalysts.

Rearrangement reactions can also occur, leading to constitutional isomers of the starting material. The specific conditions required for isomerization or rearrangement would depend on the desired outcome and the stability of the various possible isomers.

Stereoisomerization of the Dienyl System (E/Z and Z/E conversions)

Thermal and Photochemical Isomerization:

Thermally, the less stable Z-isomer of a conjugated diene can often be converted to the more stable E-isomer. This process generally requires elevated temperatures to overcome the rotational energy barrier of the double bond. Photochemical isomerization, on the other hand, can often lead to a photostationary state, a mixture of E and Z isomers, and can sometimes favor the formation of the thermodynamically less stable isomer. The specific outcome depends on the wavelength of light used and the presence of photosensitizers.

Catalytic Isomerization:

More controlled and selective E/Z isomerization can be achieved using transition metal catalysts. For instance, research on the isomerization of similar 1,3-dienes has demonstrated that dinuclear palladium complexes can mediate the selective conversion of an E-isomer to its corresponding Z-isomer under mild conditions and without the need for photoirradiation. In a study on methyl 5-methylhexa-2,4-dienoate, a compound structurally related to this compound, a dinuclear Pd(I)-Pd(I) complex was shown to effectively promote this transformation. The process is believed to occur through a sequence of dinuclear addition, stereoinversion, and elimination steps, allowing for the kinetic trapping of the less stable Z-isomer.

| Reaction Type | Conditions | Typical Outcome for Conjugated Dienoates |

|---|---|---|

| Thermal Isomerization | High Temperature | Conversion of Z-isomers to the more thermodynamically stable E-isomers. |

| Photochemical Isomerization | UV or Visible Light (with or without sensitizer) | Formation of a photostationary state containing a mixture of E and Z isomers. |

| Catalytic Isomerization (e.g., with Pd complexes) | Mild Temperatures | Selective conversion, potentially from the E to the Z isomer, depending on the catalytic cycle. |

Double Bond Migrations and Skeletal Rearrangements

The conjugated diene system of this compound is also susceptible to double bond migrations and, under more forcing conditions, rearrangements of the carbon skeleton. These transformations can be promoted by acid, base, or heat.

Double Bond Migrations:

Double bond migration in conjugated systems can occur to form a more stable isomeric diene. In the presence of a strong base, a proton can be abstracted from a carbon adjacent to the diene system (an allylic position), forming a resonance-stabilized carbanion. Subsequent reprotonation at a different position can lead to a shift in the location of the double bonds. For instance, deprotonation at C-2 or C-7 of this compound could potentially lead to a mixture of isomeric dienoates upon kinetic or thermodynamic protonation of the resulting anion.

Acid-catalyzed double bond migration can also occur via protonation of one of the double bonds to form a resonance-stabilized carbocation, followed by deprotonation at a different position.

A bio-inspired deconjugative isomerization has been developed for borylated dienoates, which proceeds through a photochemical activation followed by a nrochemistry.comnsf.gov-hydrogen shift. This type of reaction relocates the double bond, breaking the conjugation with the ester group.

Skeletal Rearrangements:

Skeletal rearrangements involve the reorganization of the carbon framework of the molecule and typically require significant energy input, such as high temperatures or the presence of a strong acid catalyst. For acyclic dienes, pericyclic reactions are a major class of skeletal rearrangements.

Sigmatropic Rearrangements: The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. While this compound is a 1,3-diene within its 3,5-dienoate structure, certain reaction conditions or the formation of an intermediate could potentially lead to a structure amenable to a Cope-like rearrangement, although this is not a direct or facile pathway for the parent molecule. The driving force for such rearrangements is often the formation of a more thermodynamically stable isomer, for example, through the relief of ring strain in cyclic systems or the formation of a more substituted double bond in acyclic systems. wikipedia.org

Acid-Catalyzed Rearrangements: In the presence of strong acids, the diene system can be protonated to generate carbocationic intermediates. These intermediates can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to give a rearranged olefin. For some acyclic dienes, acid catalysis can lead to cyclization reactions, forming five- or six-membered rings. For instance, studies on the acid-catalyzed cyclization of other acyclic dienes have shown that the process can be concerted with proton attack, leading to cyclic products. caltech.edu

Photochemical Rearrangements: Upon absorption of UV light, conjugated dienes can undergo various photochemical rearrangements. Besides E/Z isomerization, electrocyclization to form cyclobutene (B1205218) derivatives is a common reaction pathway. For this compound, this would involve the formation of a substituted cyclobutene. Other photochemical skeletal rearrangements can also occur, often proceeding through complex radical or diradical intermediates.

| Rearrangement Type | Typical Conditions | Plausible Rearrangement Product Type for an Acyclic Dienoate |

|---|---|---|

| Base-Catalyzed Double Bond Migration | Strong base (e.g., alkoxides) | Isomeric dienoates with shifted double bond positions. |

| Acid-Catalyzed Rearrangement/Cyclization | Strong acid (e.g., H₂SO₄, TfOH) | Rearranged acyclic dienoate or cyclic products (e.g., substituted cyclopentenes or cyclohexenes). caltech.edu |

| Thermal Sigmatropic Rearrangement (e.g., Cope-like) | High temperatures | Structurally isomeric diene (energetically driven). wikipedia.org |

| Photochemical Electrocyclization | UV irradiation | Substituted cyclobutene derivatives. |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Methyl 6-methylhepta-3,5-dienoate, a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would be required for an unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the bonding network and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the heptadienoate chain, showing correlations between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). For instance, it would show a correlation between the methoxy (B1213986) protons of the ester group and the carbonyl carbon, confirming the ester functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, which is critical for determining the stereochemistry of the double bonds (E/Z configuration). For example, the presence or absence of a NOESY cross-peak between specific olefinic protons would define their relative orientation.

A hypothetical table of expected 2D NMR correlations for a specific isomer, (3E,5E)-Methyl 6-methylhepta-3,5-dienoate, is presented below.

| Proton (δ, ppm) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) | Correlated Protons (NOESY) |

| H-3 | H-4 | C-3 | C-2, C-5 | H-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-6 | H-6 |

| H-5 | H-4 | C-5 | C-3, C-7, C-8 | H-3, H-7 |

| H-7 (CH₃) | C-7 | C-5, C-6, C-8 | H-5 | |

| H-8 (CH₃) | C-8 | C-5, C-6, C-7 | ||

| OCH₃ | OCH₃ | C-1 |

Conformational Analysis via NMR Spectroscopic Data

The magnitudes of coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, and thus the preferred conformation of the molecule in solution. For the flexible single bonds within the this compound structure, analysis of these coupling constants, in conjunction with NOESY data, would allow for the elucidation of the most stable conformational isomers.

Dynamic NMR Studies on Conformational Exchange or Reaction Intermediates

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures. This technique can be used to study dynamic processes such as the interconversion between different conformers. If this compound were to exhibit restricted rotation around any of its single bonds, DNMR could be used to determine the energy barrier for this rotation. Furthermore, if the compound were involved in a chemical equilibrium or a reaction, DNMR could potentially be used to study the kinetics and identify transient intermediates.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

| Formula | Calculated Exact Mass |

| C₉H₁₄O₂ | 154.0994 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the parent ion) are selected and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the parent ion. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to different parts of the molecule.

A plausible fragmentation pathway for this compound in an electron ionization (EI) mass spectrometer could involve the following key fragmentation steps, which would be instrumental in confirming the proposed structure.

| Fragment Ion | Proposed Structure/Loss | m/z (Nominal) |

| [M - OCH₃]⁺ | Loss of the methoxy radical | 123 |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy radical | 95 |

| [C₅H₇]⁺ | Cleavage of the dienyl chain | 67 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment

No specific studies detailing the use of GC-MS for monitoring the synthesis of this compound or for its purity assessment were identified. Such studies would typically provide information on characteristic retention times and fragmentation patterns that are essential for identifying the compound and its potential impurities in a reaction mixture.

Vibrational Spectroscopy (IR, Raman)

A detailed analysis of the characteristic vibrational modes for this compound is not available. This analysis would involve the assignment of specific peaks in the Infrared (IR) and Raman spectra to the vibrations of its functional groups, such as the C=O stretch of the ester, the C=C stretches of the conjugated diene system, and the C-O stretch of the ester linkage.

Information on how the different possible conformations of this compound affect its vibrational spectra is not present in the available literature. Such an analysis would provide insights into the molecule's flexibility and the dominant conformations in different states.

X-ray Crystallography of Derivatives and Co-crystals

No crystallographic data for any chiral derivatives of this compound have been published. X-ray crystallography is a definitive method for determining the absolute stereochemistry of chiral molecules, but this has not been applied to derivatives of this specific compound.

There are no published crystal structures for this compound or its co-crystals. The determination of its solid-state geometry would provide precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in a crystal lattice through intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Predictions

To understand the inherent reactivity and electronic nature of Methyl 6-methylhepta-3,5-dienoate, a series of computational calculations would be performed.

DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its electronic properties. For this compound, this would involve a computational process to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule. From this optimized geometry, a wealth of electronic properties, such as the distribution of electron density and the molecular electrostatic potential, could be calculated. These properties are fundamental to understanding how the molecule will interact with other chemical species.

FMO theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will behave in a chemical reaction. For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. A small energy gap between these two orbitals would suggest higher reactivity. The locations of the largest lobes of the HOMO and LUMO on the molecule's atoms would indicate the likely sites for nucleophilic and electrophilic attack, respectively, thereby predicting the regioselectivity of reactions.

To further refine predictions of reactivity, various indices can be calculated from the results of DFT computations. These include metrics such as Fukui functions and dual descriptors, which provide a more quantitative measure of an atom's propensity within a molecule to be attacked by a nucleophile or an electrophile. For this compound, these indices would pinpoint the specific atoms most likely to participate in bond formation during a chemical reaction.

Reaction Mechanism Modeling

Beyond static properties, computational chemistry can be used to model the entire course of a chemical reaction, providing a virtual window into the dynamic process of bond breaking and formation.

Chemical reactions proceed through a high-energy state known as the transition state. Locating the precise geometry of this transition state and calculating its energy relative to the reactants is a key goal of reaction mechanism modeling. For reactions involving this compound, such as a Diels-Alder reaction where it would act as the diene, computational methods would be used to find the transition state structure. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, would determine the reaction rate.

Many chemical reactions are facilitated by catalysts, which proceed through a cyclic mechanism involving various intermediate species. Computational modeling can trace the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. If a catalyzed reaction of this compound were to be studied, this type of modeling would provide a detailed, step-by-step understanding of how the catalyst enhances the reaction, which is invaluable for optimizing reaction conditions and developing new catalysts.

Kinetic and Thermodynamic Rationalization of Reaction Outcomes

The synthesis of α,β-unsaturated carbonyl compounds, including conjugated dienones like this compound, often involves condensation reactions that can lead to different products depending on the reaction conditions. The principles of kinetic and thermodynamic control are crucial for understanding and predicting the major product formed.

In the context of the formation of a dienone system, a common synthetic route is the aldol (B89426) condensation followed by dehydration. For a molecule like this compound, the final step would involve the elimination of water to form a conjugated system. The regioselectivity of this elimination can, in some cases, lead to different isomers.

Kinetic vs. Thermodynamic Control:

Kinetic Product: This product is formed through the reaction pathway with the lowest activation energy. It is the product that is formed fastest. Reactions under kinetic control are typically carried out at low temperatures and for shorter reaction times, and are often irreversible.

For a hypothetical reaction forming an unsaturated ketone, computational chemistry can be employed to model the reaction pathway. By calculating the energies of the transition states and the final products, a reaction energy profile can be constructed.

Hypothetical Reaction Coordinate Diagram:

Consider a hypothetical scenario where the dehydration step in the synthesis of a dienone can lead to two different isomers: a kinetically favored, less substituted dienone and a thermodynamically favored, more substituted (and thus more stable) dienone.

| Feature | Kinetic Product Pathway | Thermodynamic Product Pathway |

| Activation Energy (ΔG‡) | Lower | Higher |

| Product Stability (ΔG°) | Higher (Less Stable) | Lower (More Stable) |

| Reaction Conditions | Low Temperature | High Temperature |

This table illustrates the fundamental differences that would be investigated computationally to predict reaction outcomes. The lower activation energy for the kinetic product means it will form more rapidly. libretexts.org However, if the reaction is reversible, the system can eventually reach equilibrium, favoring the more stable thermodynamic product. libretexts.org

Conformational Analysis and Stereochemistry

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers.

Potential Energy Surface Scans for Preferred Conformers

For a conjugated diene system like that in this compound, rotation around the central single bond (the s-bond) gives rise to two principal planar conformations: the s-cis and s-trans conformers. libretexts.orgyoutube.com

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. By systematically rotating the C3-C4 bond in this compound and calculating the energy at each step, a one-dimensional PES can be generated.

Expected Outcome of a PES Scan:

The PES scan would likely reveal two energy minima corresponding to the s-trans and s-cis conformations. Generally, for acyclic conjugated dienes, the s-trans conformer is significantly more stable than the s-cis conformer due to reduced steric hindrance. libretexts.org The energy barrier to interconversion between these conformers can also be determined from the PES scan.

Hypothetical Potential Energy Surface Data for this compound:

| Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Conformation |

| 0° | +3.5 | s-cis |

| ~120° | +5.0 (Transition State) | Skew |

| 180° | 0.0 | s-trans |

This data is illustrative and represents a typical profile for a conjugated dienone.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, CD spectra)

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. github.io The process typically involves:

Performing a conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory - DFT).

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer.

For this compound, the conjugated system significantly influences the chemical shifts of the vinylic protons. Protons on the β-carbon of α,β-unsaturated carbonyl compounds are typically deshielded and appear at lower fields in the ¹H NMR spectrum. libretexts.org

Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm):

| Proton | Predicted Chemical Shift (ppm) |

| H3 | 6.15 |

| H4 | 7.30 |

| H5 | 6.05 |

| -OCH₃ | 3.70 |

| -CH(CH₃)₂ | 2.50 (septet) |

| -CH(CH₃ )₂ | 1.10 (doublet) |

| -C(O)CH₃ | 2.25 |

This data is hypothetical and for illustrative purposes.

Circular Dichroism (CD) Spectra:

Circular dichroism spectroscopy is used to study chiral molecules. If this compound were in a chiral, non-racemic form, its CD spectrum could be predicted computationally. The prediction of a CD spectrum involves calculating the rotational strengths of electronic transitions, which requires high-level quantum mechanical calculations.

Stereochemical Preferences in Chiral Environments

When a molecule like this compound, which can exist as different stereoisomers (e.g., E/Z isomers at the double bonds), is placed in a chiral environment (such as interacting with a chiral catalyst or a biological receptor), one stereoisomer may be favored over another.

Computational modeling can be used to investigate these preferences. By building a model of the diastereomeric complexes formed between the different stereoisomers of this compound and a chiral entity, the interaction energies can be calculated. The complex with the lower energy would be predicted to be the more stable and thus the more favored.

For instance, in an asymmetric synthesis, the transition states leading to different enantiomers or diastereomers would be modeled. The calculated energy difference between these transition states would allow for the prediction of the enantiomeric or diastereomeric excess.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

There is currently no available scientific literature detailing the use of methyl 6-methylhepta-3,5-dienoate as a building block for the synthesis of complex molecules.

Precursor for Non-Natural Product Synthesis

No research findings were identified that describe the application of this compound as a precursor in the synthesis of non-natural products.

Stereochemical Transfer in Convergent Synthesis Strategies

There are no documented instances of this compound being employed for stereochemical transfer in convergent synthesis strategies.

Polymer Chemistry and Materials Applications

No specific applications of this compound in polymer chemistry or as a precursor to advanced materials have been reported in the scientific literature.

Monomer in Radical Polymerization and Copolymerization for Specialty Polymers

Scientific literature does not support the use of this compound as a monomer in either radical polymerization or copolymerization to create specialty polymers.

Precursor for Advanced Polymeric Materials with Tunable Properties

There is no evidence in published research to indicate that this compound serves as a precursor for advanced polymeric materials with tunable properties.

Cross-Linking Agent in Polymer Networks

The conjugated diene structure of this compound makes it a prime candidate for use as a cross-linking agent in the formation of polymer networks. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and solvent resistance of polymeric materials by creating chemical bridges between polymer chains.

The two double bonds in the diene system of this compound can participate in various polymerization and cross-linking reactions. For instance, it can be copolymerized with other monomers, such as styrenes or acrylates, through free-radical polymerization. The pendant diene units incorporated into the polymer backbone can then undergo subsequent cross-linking reactions. One of the most effective methods for cross-linking diene-containing polymers is through Diels-Alder reactions with bis-dienophiles. nasa.govgoogle.com This approach allows for the formation of thermally reversible cross-links if the Diels-Alder adducts can undergo a retro-Diels-Alder reaction upon heating. acs.orgrug.nl

Table 1: Theoretical Comparison of Cross-linking Efficiency

| Cross-linking Agent | Polymer Matrix | Cross-linking Mechanism | Potential Network Properties |

| This compound | Poly(styrene-co-butadiene) | Diels-Alder with maleimide | Enhanced tensile strength, tunable thermal reversibility |

| 1,4-Butanediol diacrylate | Poly(methyl methacrylate) | Free-radical polymerization | High cross-link density, brittle |

| Divinylbenzene | Polystyrene | Free-radical polymerization | High rigidity, good thermal stability |

This table presents a theoretical comparison and is for illustrative purposes only, as direct experimental data for this compound in these specific applications is not currently available in public literature.

Ligand Precursor and Organocatalysis

The electronic and structural features of this compound also suggest its potential in the realm of catalysis, both as a precursor to ligands for transition metals and as a substrate in organocatalytic reactions.

Exploration as a Ligand Scaffold for Transition Metal Catalysis

The conjugated diene system of this compound can act as a π-ligand, donating electron density to a transition metal center. nih.gov The coordination of the diene to a metal can influence the metal's catalytic activity and selectivity in various organic transformations. The specific geometry and electronic properties of the resulting metal-diene complex would depend on the nature of the metal and the other ligands present.

Furthermore, the ester functionality of this compound could be modified to introduce other donor atoms, such as nitrogen or phosphorus, creating a bidentate or even a polydentate ligand. Such modifications would allow for the formation of stable chelate complexes with transition metals, which are often highly effective catalysts. For example, the ester could be converted to an amide or a phosphine (B1218219) ester, providing additional coordination sites.

Table 2: Potential Transition Metal Complexes with Ligands Derived from this compound

| Ligand Derivative | Potential Metal Partner | Potential Catalytic Application |

| This compound (as a π-diene ligand) | Palladium(0) | Cross-coupling reactions |

| (6-methylhepta-3,5-dienoyl)phosphine | Rhodium(I) | Hydroformylation |

| N-Aryl-(6-methylhepta-3,5-dien)amide | Ruthenium(II) | Asymmetric hydrogenation |

This table is illustrative and proposes potential applications based on the general principles of ligand design and transition metal catalysis.

Potential in Organocatalytic Applications (e.g., as a chiral dienophile or dienophile equivalent)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govmdpi.com The conjugated diene system of this compound could potentially participate in organocatalytic reactions, particularly those involving cycloadditions.

While the compound itself is a diene, its reactivity could be modulated by an organocatalyst. For instance, in an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile could react with the electron-deficient diene system of the ester, a process that could potentially be catalyzed by a Lewis acid organocatalyst. nih.gov

More intriguingly, under certain organocatalytic conditions, the role of the diene could be reversed. For example, through activation with a chiral amine catalyst, an α,β-unsaturated aldehyde can be converted into a reactive dienamine, which can then act as a diene in a Diels-Alder reaction. While this compound is an ester, the principles of dienamine and iminium ion catalysis highlight the potential for organocatalysts to modulate the reactivity of conjugated systems. mdpi.com Further research could explore if analogous activation of the ester or its derivatives is feasible, potentially opening new avenues for asymmetric transformations.

Table 3: Hypothetical Organocatalytic Reactions Involving this compound

| Reaction Type | Organocatalyst | Role of this compound | Potential Product |

| Inverse-Demand Diels-Alder | Chiral Lewis Acid | Diene | Chiral cyclohexene (B86901) derivative |

| [4+2] Cycloaddition | Chiral Amine (Hypothetical Activation) | Dienophile Equivalent | Functionalized cyclic ester |

This table presents hypothetical scenarios for organocatalytic applications, as direct experimental validation for this compound is not available in the literature.

Advanced Analytical Methodologies and Separation Science

Chromatographic Separations for Stereoisomers and Enantiomers

Chromatography is the cornerstone for separating the stereoisomers of Methyl 6-methylhepta-3,5-dienoate. Due to the presence of at least one stereocenter and a double bond capable of cis/trans isomerism, a mixture can contain multiple enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers, which are non-superimposable mirror images. nih.gov The determination of enantiomeric excess (ee%), a measure of the purity of a chiral sample, is a primary application. This is achieved by using a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.

The process involves dissolving a sample containing the enantiomeric mixture of this compound in a suitable mobile phase, which is then pumped through the chiral column. The differential interaction between the enantiomers and the CSP causes one enantiomer to elute from the column faster than the other. A detector measures the concentration of each eluting enantiomer, producing a chromatogram with two distinct peaks. The enantiomeric excess is calculated from the relative areas of these peaks.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee%) Determination of this compound

This table represents hypothetical data from a chiral HPLC analysis.

| Enantiomer | Retention Time (minutes) | Peak Area (arbitrary units) | Enantiomeric Excess (ee%) |

| (R)-Methyl 6-methylhepta-3,5-dienoate | 10.2 | 75,000 | 50% |

| (S)-Methyl 6-methylhepta-3,5-dienoate | 12.5 | 25,000 |

For volatile compounds like this compound, Chiral Gas Chromatography (GC) is an excellent method for assessing enantiomeric and diastereomeric purity. libretexts.org Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. pharmaknowledgeforum.comsigmaaldrich.com

In this technique, the sample is vaporized and carried by an inert gas through the chiral column. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the stereoisomers and the CSP, resulting in different elution times. pharmaknowledgeforum.com Chiral GC offers high resolution and sensitivity, making it suitable for separating all four potential stereoisomers of this compound that arise from the combination of the chiral center and the (E/Z)-isomerism of the double bond.

Table 2: Representative Chiral GC Separation Data for Stereoisomers of this compound

This table shows potential retention times for the four stereoisomers, demonstrating the capability of chiral GC to resolve both enantiomers and diastereomers.

| Stereoisomer | Hypothetical Retention Time (minutes) |

| (3E, R)-Methyl 6-methylhepta-3,5-dienoate | 15.4 |

| (3E, S)-Methyl 6-methylhepta-3,5-dienoate | 15.9 |

| (3Z, R)-Methyl 6-methylhepta-3,5-dienoate | 16.8 |

| (3Z, S)-Methyl 6-methylhepta-3,5-dienoate | 17.5 |

While analytical chromatography (both HPLC and GC) focuses on identifying and quantifying components in a mixture, preparative chromatography aims to isolate and purify larger amounts of specific substances. To obtain pure stereoisomers of this compound for further research, such as structural confirmation or biological activity testing, preparative-scale chiral HPLC or GC is employed.

This technique uses larger columns with a higher loading capacity for the stationary phase. A larger volume of the stereoisomeric mixture is injected, and the separated fractions corresponding to each individual stereoisomer are collected as they elute from the column. Though the principles of separation are the same as in the analytical-scale methods, the instrumentation is optimized for purification rather than for detection sensitivity.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of components and their structural identification in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting trace-level components and characterizing impurities in a sample of this compound. The LC system first separates the main compound from any impurities, such as starting materials, byproducts, or degradation products.

As each component elutes from the LC column, it is introduced into the mass spectrometer. The MS provides the molecular weight of the component. In tandem MS (MS/MS), a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented to produce a characteristic pattern of fragment ions. This fragmentation pattern acts as a fingerprint, allowing for the confident structural identification of the impurity, even when present at very low concentrations. labmanager.com

Table 3: Example of an Impurity Profile for a this compound Sample using LC-MS/MS

This table illustrates the type of data generated for identifying unknown impurities.

| Peak No. | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Tentative Identification |

| 1 | 4.5 | 140.08 | 109.06, 81.07 | 6-methylhepta-3,5-dienoic acid |

| 2 | 8.2 | 156.11 | 125.09, 97.08 | This compound |

| 3 | 9.1 | 172.11 | 141.09, 113.08 | Hydroxylated Impurity |

The integration of chromatography with other powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides unparalleled structural detail.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR. mdpi.com After separation on the LC column, the eluent flows directly into an NMR spectrometer. This allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C) for each separated component, including this compound and its impurities. This is particularly valuable for unambiguously determining the precise structure and stereochemistry of isomers in a complex mixture without the need for prior isolation. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) couples a gas chromatograph with an infrared spectrometer. As components are separated by the GC, they pass through a light pipe where their infrared spectrum is recorded. The IR spectrum provides information about the functional groups present in a molecule. GC-IR is especially effective for differentiating between structural isomers that might produce similar mass spectra but have distinct IR absorption patterns, offering a complementary "fingerprint" for identification. researchgate.net

Process Analytical Technologies (PAT) for Reaction Monitoring of this compound

Process Analytical Technology (PAT) has emerged as a critical framework in modern chemical manufacturing, aiming to design and control processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The synthesis of specialty chemicals like this compound can greatly benefit from the implementation of PAT, which facilitates a deeper understanding of the reaction kinetics, pathways, and the influence of various process parameters. This, in turn, allows for the development of more robust, efficient, and consistent manufacturing processes. The application of in-situ spectroscopic and automated chromatographic techniques are central to achieving these goals.

In-situ Spectroscopy (e.g., IR, Raman) for Real-time Reaction Monitoring

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction in real-time without the need for sample extraction. youtube.com This provides a dynamic understanding of the reaction progress, enabling immediate detection of deviations from the desired reaction trajectory. For the synthesis of this compound, both Infrared (IR) and Raman spectroscopy are powerful tools.

Infrared (IR) Spectroscopy:

FT-IR (Fourier Transform Infrared) spectroscopy is particularly well-suited for monitoring the functional group transformations that occur during the synthesis of this compound. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected at high frequency. thermofisher.comirdg.org

Key vibrational bands that would be monitored during a typical esterification reaction to form this compound include:

Disappearance of Reactants: The broad O-H stretching band of the carboxylic acid reactant (typically around 3300-2500 cm⁻¹) and the alcohol reactant would decrease in intensity as the reaction proceeds.

Appearance of Product: The C=O stretching vibration of the ester functional group in this compound would appear and increase in intensity (typically around 1720-1740 cm⁻¹). The C-O stretching vibrations of the ester (around 1300-1100 cm⁻¹) would also be key indicators of product formation.

Conjugated System: The C=C stretching vibrations of the conjugated diene system in the molecule (typically in the 1650-1600 cm⁻¹ region) would also be a characteristic signal to monitor.

The data obtained from in-situ IR can be used to generate concentration profiles of reactants and products over time, allowing for the determination of reaction kinetics. youtube.com

Raman Spectroscopy:

Raman spectroscopy offers several advantages for monitoring the synthesis of this compound. It is a light-scattering technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. mdpi.com Its low sensitivity to water makes it ideal for monitoring reactions in aqueous media or those that produce water as a byproduct, such as esterification. mdpi.com

For this compound, Raman spectroscopy would be highly effective in monitoring the conjugated diene system. Key features would include:

C=C Stretching: The symmetric C=C stretching vibrations of the conjugated diene backbone would give rise to strong and sharp Raman bands, providing a clear marker for the product. The position and intensity of these bands can also provide information about the conformation of the diene.

C=O Stretching: While also visible in IR, the C=O stretch of the ester can also be monitored by Raman.

Reaction Progression: The relative intensities of the vibrational modes of the reactants and the product can be used to track the reaction progress and determine the endpoint. beilstein-journals.orgresearchgate.net

The following table illustrates the kind of data that could be generated from in-situ Raman monitoring of a reaction to form this compound.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Trend During Reaction |

| ~1650 | C=C stretch (conjugated diene) | Increase |

| ~1600 | C=C stretch (conjugated diene) | Increase |

| ~1720 | C=O stretch (ester) | Increase |

| Reactant-specific peaks | e.g., C=O stretch of carboxylic acid | Decrease |

This table is illustrative and the exact peak positions may vary based on the specific reactants and reaction conditions.

Research Findings:

Studies on similar systems, such as the synthesis of α,β-unsaturated carbonyl compounds, have demonstrated the utility of in-situ Raman spectroscopy for real-time monitoring. beilstein-journals.orgresearchgate.net For instance, in the synthesis of 3-acetylcoumarin, a calibration curve was successfully used to determine product conversion from Raman spectral data, which was corroborated by offline NMR analysis. researchgate.net This approach can be directly translated to the synthesis of this compound. Furthermore, the characterization of conjugated polyenes using Raman spectroscopy has shown that specific vibrational modes can be used to unequivocally identify the chemical species present. nih.gov

Automated Chromatographic Analysis for Reaction Optimization

An automated HPLC system can be programmed to periodically withdraw a small sample from the reactor, quench the reaction, dilute the sample, and inject it into the HPLC column. The resulting chromatograms provide a snapshot of the reaction mixture at specific time points, allowing for the accurate determination of the concentration of:

Reactants: The starting carboxylic acid and alcohol.

Product: this compound.

Intermediates: Any transient species that may form during the reaction.

Byproducts: Any undesired compounds that may be generated.

This detailed information is invaluable for:

Kinetic Modeling: Precise concentration-time data allows for the development of accurate kinetic models of the reaction. bridgewater.edu

Optimization Studies: The effect of various process parameters (e.g., temperature, catalyst loading, reactant ratio) on the reaction rate, yield, and selectivity can be systematically investigated.

Impurity Profiling: The formation of impurities can be tracked, providing insights into degradation pathways and helping to define operating conditions that minimize their formation.

The table below outlines a hypothetical automated HPLC method for monitoring the synthesis of this compound.

| Parameter | Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (set to the λmax of the conjugated diene) |

| Injection Volume | 10 µL |

| Automated Sampling Interval | Every 15 minutes |

Research Findings:

The development of automated kinetic profiling systems using online HPLC has been shown to be a valuable tool for understanding complex catalytic systems. rsc.org For example, in a palladium-catalyzed Suzuki cross-coupling reaction, automated online HPLC analysis revealed that precatalyst activation was a critical factor influencing the reaction rate, leading to a five-fold increase in reaction speed once this was understood and optimized. rsc.org Similarly, HPLC has been extensively used to monitor the kinetics of esterification reactions, confirming the formation of the desired ester products. researchgate.net This same methodology could be applied to the synthesis of this compound to achieve a deeper process understanding and significant optimization.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on Methyl 6-methylhepta-3,5-dienoate is anticipated to be heavily influenced by the principles of green chemistry and the burgeoning field of biocatalysis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound offers a rich field for investigation. These principles are aimed at reducing the environmental impact of chemical processes. nih.gov Key areas for future research include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov This would involve moving away from classical methods that may generate significant waste.

Use of Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials would be a significant advancement.

Catalysis: The development of highly efficient and selective catalysts, particularly those that can be recycled and reused, will be crucial. nih.gov This could involve heterogeneous catalysts that are easily separated from the reaction mixture.

Safer Solvents and Auxiliaries: Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, could drastically reduce the environmental footprint of the synthesis. nih.gov

A hypothetical green synthesis approach could involve the direct condensation of a renewable precursor with methanol (B129727) using a solid acid catalyst, minimizing solvent use and allowing for catalyst recycling. The efficiency of such a process would be evaluated based on the principles of green chemistry.

Biocatalytic and Chemoenzymatic Transformations

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Future research in this area for this compound could explore:

Lipase-Catalyzed Esterification: Lipases are enzymes that can catalyze the formation of ester bonds. Investigating the use of various lipases to catalyze the esterification of 6-methylhepta-3,5-dienoic acid with methanol could lead to a highly selective and environmentally friendly synthesis.

Engineered Enzymes: Through directed evolution or rational design, enzymes could be tailored specifically for the synthesis of this compound, potentially leading to higher yields and stereoselectivity.

Chemoenzymatic Strategies: Combining enzymatic steps with traditional chemical synthesis can leverage the strengths of both approaches. For instance, an enzymatic resolution step could be used to produce an enantiomerically pure precursor, which is then converted to this compound through a chemical step.

Detailed research findings on the specific biocatalytic or chemoenzymatic synthesis of this compound are currently limited in publicly available literature, highlighting a significant opportunity for future investigation.

Flow Chemistry and Continuous Manufacturing

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. flinders.edu.au

Development of Flow Reactors for Efficient Synthesis and Transformations

Future research could focus on designing and optimizing flow reactors specifically for the synthesis of this compound. This would involve:

Reactor Design: Investigating different reactor types, such as packed-bed reactors with solid catalysts or microreactors with enhanced heat and mass transfer, to find the optimal setup for the synthesis. flinders.edu.au

Parameter Optimization: Systematically studying the effect of flow rate, temperature, pressure, and reactant concentrations to maximize yield and purity. rsc.org